![molecular formula C8H8Cl2N2 B2815930 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 177485-72-2](/img/structure/B2815930.png)
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their unique chemical structure, which consists of a fused bicyclic system containing both imidazole and pyridine rings. This structural motif is significant in medicinal chemistry due to its wide range of biological activities and applications in drug development .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their structure-activity relationship and mode-of-action against tb . More research is needed to determine the exact interaction of this compound with its targets.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues have been used in the treatment of tuberculosis, suggesting they may interact with biochemical pathways related to this disease .
Result of Action
It’s known that imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the chloromethylation of imidazo[1,2-a]pyridine using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, condensation reactions, and oxidative coupling. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-substituted imidazo[1,2-a]pyridine derivatives.
Oxidation: Formation of imidazo[1,2-a]pyridine carboxylic acids.
Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride belongs to the imidazo[1,2-a]pyridine class, which is known for a wide range of biological activities. These include:
- Antimicrobial : Compounds in this class have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) and other pathogens .
- Anticancer : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies have revealed the importance of specific substituents for enhancing anticancer efficacy .
- Neurological Disorders : Some derivatives act as modulators of GABA-A receptors, making them potential candidates for treating anxiety disorders and other neurological conditions. This modulation can lead to reduced side effects compared to traditional benzodiazepines .
Case Studies and Research Findings
Several studies illustrate the applications and effectiveness of this compound:
- Antituberculosis Activity : A high-throughput screening identified several imidazo[1,2-a]pyridine analogues as potent inhibitors against Mtb with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM . These findings highlight the potential for developing new antituberculosis agents.
- Anti-inflammatory Properties : In a comparative study of anti-inflammatory effects, imidazo[1,2-a]pyridine derivatives demonstrated superior efficacy in reducing edema compared to standard anti-inflammatory drugs like indomethacin .
- Anticancer Efficacy : A recent investigation into the anticancer properties of imidazo[1,2-a]pyridine compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for drug development in oncology .
Summary of Applications
The following table summarizes the key applications of this compound:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyrimidine: Exhibits a wide range of pharmacological activities, including anti-inflammatory and anticancer properties.
Pyrimidine Derivatives: Display various biological activities such as antibacterial, antiviral, and antifungal effects.
Uniqueness
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to its specific chloromethyl functional group, which allows for versatile chemical modifications and the synthesis of a wide range of derivatives. This makes it a valuable compound in medicinal chemistry and materials science .
Biological Activity
5-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS No. 177485-72-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable scaffold for drug development.
Biological Activities
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study indicated that imidazo[1,2-a]pyridine-3-carboxamides had minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating M. tuberculosis strains .
- Anticancer Properties : Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For example, specific compounds demonstrated cytotoxic effects against breast cancer cell lines (HCC1937), with IC50 values ranging from 45 µM to 79.6 µM . The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle proteins such as p53 and p21 .
- Antiviral and Antifungal Activities : Imidazo[1,2-a]pyridines have also been reported to exhibit antiviral and antifungal properties, contributing to their therapeutic versatility .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many imidazo[1,2-a]pyridine derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit ATP homeostasis by targeting essential enzymes in pathogenic bacteria .
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, leading to altered cellular responses that contribute to its therapeutic effects .
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives has been evaluated in animal models. For instance, compound evaluations showed promising oral bioavailability and favorable half-lives, indicating potential for effective systemic administration .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. Substituents such as halogens and alkyl groups at specific positions enhance potency against various targets while reducing toxicity profiles .
Properties
IUPAC Name |
5-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKWFAIBSWOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177485-72-2 | |
Record name | 5-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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